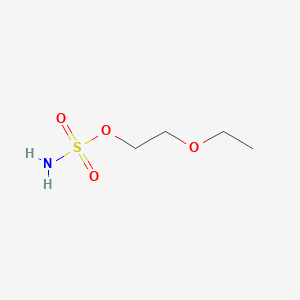![molecular formula C14H19BrF2O B12535468 Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- CAS No. 676618-14-7](/img/structure/B12535468.png)
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is a complex organic compound characterized by the presence of bromine, fluorine, and an alkoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development and other biomedical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the alkoxy group, making it less versatile in certain applications.
2,3-Difluorobromobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene:
Uniqueness
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is unique due to the presence of the alkoxy group, which provides additional sites for chemical modification. This makes it more versatile for use in various synthetic and industrial applications compared to its similar counterparts .
Propiedades
Número CAS |
676618-14-7 |
|---|---|
Fórmula molecular |
C14H19BrF2O |
Peso molecular |
321.20 g/mol |
Nombre IUPAC |
5-bromo-1,2-difluoro-3-[(2R)-octan-2-yl]oxybenzene |
InChI |
InChI=1S/C14H19BrF2O/c1-3-4-5-6-7-10(2)18-13-9-11(15)8-12(16)14(13)17/h8-10H,3-7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
XZXMJJJJGZCKEK-SNVBAGLBSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)OC1=C(C(=CC(=C1)Br)F)F |
SMILES canónico |
CCCCCCC(C)OC1=C(C(=CC(=C1)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)

![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
